2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in diverse scientific fields. This compound belongs to the sulfonamide class, which is known for its wide range of biological activities, including antimicrobial and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core. This core is then functionalized with a cyano group and a benzenesulfonamide group via various coupling reactions. The conditions generally require the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods: Industrial production can involve similar steps but is optimized for scale and efficiency. Techniques such as continuous flow chemistry can be employed to enhance yield and reduce waste. High-pressure reactors and automated systems are often used to manage the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which might modify its sulfonamide or benzo[c][1,2,5]thiadiazole moieties.
Reduction: Reduction reactions can potentially target the nitro groups if present on derivatives of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially on the benzenesulfonamide and cyano groups.
Common Reagents and Conditions:
Oxidation: Common oxidants such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminium hydride or palladium on carbon under hydrogen gas.
Substitution: Various organic solvents and catalysts, depending on the specific substitution reaction.
Major Products: The products of these reactions can vary widely but often include derivatives with altered functional groups, which may enhance or diminish the biological activity of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Biologically, 2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide exhibits promising antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Medically, it is explored for its potential antitumor properties. Research indicates it may inhibit specific enzymes or pathways critical for cancer cell survival.
Industry: In industry, it can be used in the synthesis of advanced materials or as a precursor for dye manufacturing, given its stable and conjugated system.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its antimicrobial properties may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. Its antitumor activity could result from the inhibition of proteins critical for cell division or survival pathways. The molecular targets and pathways can be diverse and depend on the specific application of the compound.
Comparison with Similar Compounds
Sulfamethoxazole
Benzo[c][1,2,5]thiadiazole-7-sulfonamide
N-(2-cyanoethyl)benzenesulfonamide
These analogs provide a basis for comparison, demonstrating how slight modifications can lead to significant differences in properties and applications.
Properties
IUPAC Name |
2-cyano-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-19-14-7-3-4-8-15(14)20(26(19,23)24)11-10-18-25(21,22)16-9-5-2-6-13(16)12-17/h2-9,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQEWIJWCKTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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